molecular formula C9H10N2 B170319 3-(1-Aminoethyl)benzonitrile CAS No. 153994-67-3

3-(1-Aminoethyl)benzonitrile

Cat. No. B170319
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzonitrile is a chemical compound with the linear formula C9H10N2 . It is used in diverse scientific research, including drug synthesis, biotechnology, and material science.


Molecular Structure Analysis

The molecular structure of 3-(1-Aminoethyl)benzonitrile consists of a benzene ring attached to a nitrile group and an aminoethyl group . The InChI code for this compound is 1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3 .


Physical And Chemical Properties Analysis

3-(1-Aminoethyl)benzonitrile has a molecular weight of 146.19 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Studies involving gravimetric methods, potentiodynamic polarization, and electrochemical impedance spectroscopy, along with Density Functional Theory (DFT) and molecular dynamics simulations, have indicated that these compounds, including derivatives similar to 3-(1-Aminoethyl)benzonitrile, exhibit excellent corrosion inhibition properties (Chaouiki et al., 2018).

Organic Synthesis

In the field of organic chemistry, 3-(1-Aminoethyl)benzonitrile and related compounds have been utilized in the synthesis of various organic structures. For instance, novel one-pot synthesis methods have been developed for converting ortho-substituted benzonitriles to 3-amino-1,2-benzisoxazoles, highlighting the compound's utility in creating complex organic molecules (Palermo, 1996).

Photovoltaics and Solar Cells

Benzonitrile-based compounds have found applications in the development of dye-sensitized solar cells (DSSCs). Research in this area has demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in DSSCs, contributing to long-term stability and efficiency in solar cell operations (Latini et al., 2014).

Magnetic Refrigeration

The structural and magnetic properties of certain lanthanide coordination compounds, involving benzonitrile derivatives, have been investigated for potential applications in magnetic refrigeration. These studies focus on the synthesis and magnetic behavior of tetranuclear lanthanide cages, offering insights into novel materials for cooling technologies (Sheikh et al., 2014).

Pharmaceutical Research

While avoiding specific details on drug use and dosage, it's worth noting that derivatives of 3-(1-Aminoethyl)benzonitrile have been studied for their binding affinities in pharmaceutical research, particularly in understanding receptor interactions (Black et al., 2007).

Safety And Hazards

When handling 3-(1-Aminoethyl)benzonitrile, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminoethyl)benzonitrile

CAS RN

153994-67-3
Record name 153994-67-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Sakauchi, Y Kohara, A Sato, T Suzaki… - Journal of Medicinal …, 2016 - ACS Publications
A novel structural class of iminopyridine derivative 1 was identified as a potent and selective human α 1D adrenoceptor (α 1D adrenergic receptor; α 1D -AR) antagonist against α 1A - …
Number of citations: 7 pubs.acs.org
S Cornwell - 2021 - search.proquest.com
The mitogen-activated protein kinase (MAPK) signaling pathway is a ubiquitous signal transduction mechanism in eukaryotes that modulates cell growth, differentiation, survival, and …
Number of citations: 0 search.proquest.com
S LotfalianSaremi - 2020 - search.proquest.com
For years, the RAS/RAF/MEK/ERK (MAPK) signaling pathway has been the focus of cancer research, as it plays a pivotal role in various cellular responses. RAS as the upstream protein …
Number of citations: 1 search.proquest.com
坂内信貴, 薬(薬科)第 - (No Title), 2019 - Tohoku University
Number of citations: 5

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